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Compound of Interest

Compound Name: 2-Morpholin-4-yl-propylamine

CAS No.: 1005-04-5

Cat. No.: B173189

Get Quote

Executive Summary & Analyte Profiling
2-Morpholin-4-yl-propylamine (CAS 1005-04-5), also known as 4-(2-aminopropyl)morpholine,

presents unique analytical challenges due to its physicochemical duality.[1] It contains a

secondary amine within the morpholine ring (masked) and a reactive primary amine on the

propyl chain.

Critical Analytical Attributes:

Polarity: High.[1] The molecule is highly water-soluble, making retention on standard C18

Reversed-Phase (RP) columns difficult without ion-pairing agents.[1]

Chromophore: Weak. It lacks a conjugated

-system, rendering standard UV detection (254 nm) ineffective.[1]

Reactivity: The primary amine is prone to absorbing atmospheric CO

to form carbamates, leading to "ghost peaks" or quantitation errors if samples are not
handled under inert conditions.
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Basicity: High pKa (estimated ~9.8-10.3).[1] Significant peak tailing occurs on non-

deactivated silica surfaces due to silanol interactions.[1]

This guide outlines two distinct validated workflows: GC-FID for raw material assay (purity

>98%) and HILIC-MS/MS for trace quantification in complex matrices.[1]

Method Selection Logic
The choice of method depends strictly on the sensitivity required and the matrix complexity.

Sample Matrix & Goal

Raw Material / Purity Assay
(> 0.1% w/w)

Trace / Bioanalysis
(< 1 ppm)

Method A: GC-FID
(Direct Injection)

Preferred (Volatile)

Method C: HPLC-UV
(Pre-column Derivatization)

If GC unavailable

Method B: HILIC-MS/MS
(No Derivatization)

High Sensitivity

Click to download full resolution via product page

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity

requirements.

Protocol A: High-Throughput GC-FID (Purity &
Assay)
Rationale: Gas Chromatography is the gold standard for this analyte because it is sufficiently

volatile. FID provides a universal response roughly proportional to carbon mass, bypassing the

UV detection issue.

Chromatographic Conditions
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Parameter Specification

System Agilent 8890 GC or equivalent with FID

Column
Rtx-Volatile Amine or CP-Volamine (30 m x 0.32

mm ID x 5 µm)

Why this column?

These columns utilize base-deactivated

stationary phases.[1][2] Standard PDMS

columns (e.g., DB-5) will result in severe peak

tailing due to the basic amine interacting with

active sites.[1]

Carrier Gas Helium @ 1.5 mL/min (Constant Flow)

Inlet
Split (50:1), 250°C. Liner: Base-deactivated

wool (Restek Sky or equivalent).[1][2]

Detector
FID @ 300°C. H2: 30 mL/min, Air: 400 mL/min.

[1][2]

Injection Vol 1.0 µL

Temperature Program
Initial: 60°C (Hold 2 min) — Traps the volatile amine.

Ramp 1: 15°C/min to 220°C.

Final: 220°C (Hold 5 min) — Elutes heavier impurities.[1]

Sample Preparation (Critical)[2]
Diluent: Methanol with 0.1% KOH.

Expert Insight: The addition of KOH ensures the amine remains in its free base form,

preventing salt formation which can degrade peak shape in GC.

Concentration: Prepare standard at 1.0 mg/mL.
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Handling: Flush vials with Nitrogen before capping to prevent carbamate formation from air.

[1]

Protocol B: HILIC-MS/MS (Trace Analysis)[1][2]
Rationale: For biological matrices (plasma) or trace impurity analysis, GC is often not sensitive

enough.[1] Reversed-phase LC fails to retain this polar molecule.[1][3] Hydrophilic Interaction

Liquid Chromatography (HILIC) is the required mode.[3][4]

Chromatographic Conditions
Parameter Specification

Column
Waters XBridge BEH Amide (2.1 x 100 mm, 2.5

µm)

Mobile Phase A
10 mM Ammonium Formate in Water (pH 3.[1]

[2]0)

Mobile Phase B Acetonitrile (LC-MS Grade)

Flow Rate 0.4 mL/min

Temp 40°C

Gradient Table[1][2]
Time (min) % A (Aqueous) % B (Organic) State

0.0 5 95
Loading (High Organic

for HILIC retention)

1.0 5 95 Hold

6.0 40 60 Elution

7.0 40 60 Wash

7.1 5 95 Re-equilibration

10.0 5 95 End
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MS/MS Parameters (MRM Mode)
Ionization: ESI Positive Mode.

Precursor Ion: [M+H]+ = 145.1 m/z.[1]

Product Ions:

Quantifier: 100.1 m/z (Morpholine ring fragment).[1]

Qualifier: 56.1 m/z (Propyl amine chain fragment).[1]

Mobile Phase (High ACN) Stationary Phase (Amide)

2-Morpholin-4-yl-propylamine
(Polar/Charged) Enriched Water Layer

Partitioning
(Retention)

Amide Ligand Surface
H-Bonding

Click to download full resolution via product page

Figure 2: HILIC retention mechanism.[1][2] The polar analyte partitions into the water-enriched

layer formed on the Amide surface, enabling retention that is impossible on C18.

Alternative Protocol: HPLC-UV via Derivatization[1]
[2]
If MS is unavailable, you cannot reliably detect this molecule at low levels using UV.[1] You

must derivatize the primary amine.[5][6]

Reagent: OPA (o-Phthalaldehyde) + 2-Mercaptoethanol.[1] Reaction: Instantaneous reaction

with primary amines to form a highly fluorescent isoindole derivative (Ex: 340 nm, Em: 450 nm).

[1]

Protocol:

Mix: 10 µL Sample + 10 µL OPA Reagent.
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Wait: 1 minute (room temp).

Inject: Immediately onto a C18 Column (e.g., Agilent Zorbax Eclipse Plus).[1]

Detection: Fluorescence or UV at 340 nm.[1] Note: The derivative is less stable; automated

on-line derivatization (autosampler program) is recommended.[1]

Validation Parameters (FDA/ICH Guidelines)
To ensure data integrity, the following acceptance criteria must be met during validation:

System Suitability:

GC-FID: Tailing factor < 1.[1]5. (If > 1.5, trim column or replace liner).[1]

HILIC: Retention time %RSD < 1.0%.[1]

Linearity:

Requires

.[1][7]

Range: 80% to 120% of target concentration.

Accuracy (Recovery):

Spike samples at 50%, 100%, and 150%.

Acceptance: 98.0% – 102.0% recovery.[1]

Specificity:

Inject a blank.[1] No interference > 1% of analyte area at the retention time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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